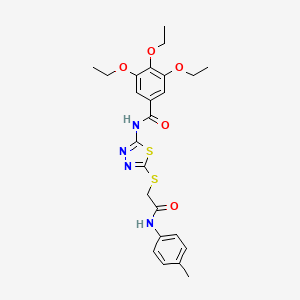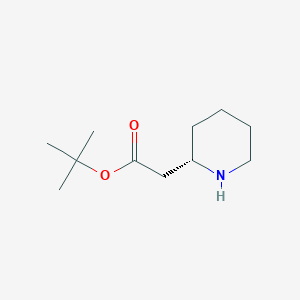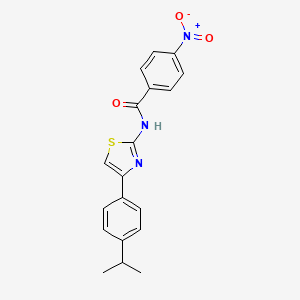
2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide (DFMFCA) is an organic compound that has recently been studied for its potential applications in scientific research. DFMFCA has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments for its unique properties.
Aplicaciones Científicas De Investigación
Fluorescent Probes and Imaging Agents
Fluorescent probes play a pivotal role in biological studies and clinical diagnostics. Researchers have harnessed the simplicity, sensitivity, and selectivity of these probes to detect specific chemical substances and explore physiological processes at the cellular level. In particular, long-wavelength fluorescent probes have found applications in in vivo imaging, disease diagnosis, and theranostics (such as fluorogenic prodrugs). The development of novel sensing agents and materials has enabled the detection of ions, small organic molecules, and biomacromolecules (enzymes, DNAs/RNAs, lipids, and carbohydrates) relevant to biological events .
Medicinal Chemistry and Drug Discovery
The unique structural features of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide make it an attractive candidate for drug design. Medicinal chemists explore its potential as a scaffold for developing new pharmaceuticals. By modifying its functional groups, researchers can create analogs with improved pharmacokinetic properties, enhanced binding affinity, and reduced toxicity. The compound’s fluorine atoms and sulfur-containing group may contribute to its bioactivity .
Materials Science and Organic Electronics
Organic semiconductors are crucial components in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. The electron-withdrawing difluoromethoxy group in this compound could enhance charge transport properties, making it valuable for designing efficient organic electronic materials. Researchers investigate its incorporation into conjugated polymers and small molecules to optimize device performance .
Photocatalysis and Green Chemistry
Photocatalysts facilitate chemical reactions under light irradiation. The electron-deficient nature of 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide suggests its potential as a photocatalyst. Researchers explore its use in synthetic transformations, including C–H functionalization, cross-coupling reactions, and oxidative processes. Harnessing light energy for sustainable chemical synthesis aligns with green chemistry principles .
Agrochemicals and Crop Protection
The compound’s fluorine atoms and sulfur-containing moiety may confer pesticidal or herbicidal properties. Agrochemical researchers investigate its effectiveness against pests, weeds, or plant diseases. By understanding its mode of action and optimizing its structure, scientists aim to develop environmentally friendly crop protection agents .
Materials for Optical Sensing and Imaging
Given its potential as a fluorophore, 2-(Difluoromethoxy)-6-fluorobenzene-1-carbothioamide could serve as a building block for optical sensors and imaging agents. Its emission properties, solubility, and stability under various conditions make it suitable for applications in fluorescence-based detection systems. Researchers explore its use in environmental monitoring, bioimaging, and chemical sensing .
Propiedades
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NOS/c9-4-2-1-3-5(13-8(10)11)6(4)7(12)14/h1-3,8H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUJAKPXMWUOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=S)N)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

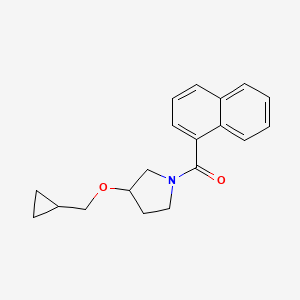
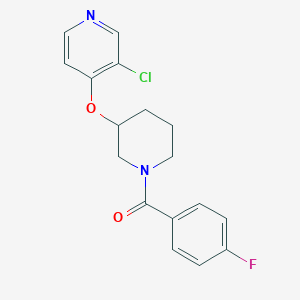
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
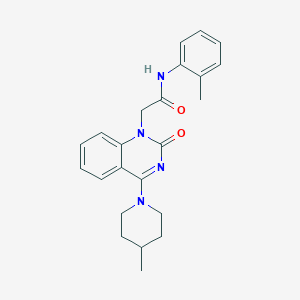
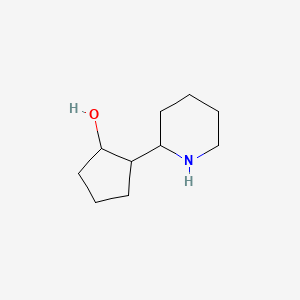
![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)
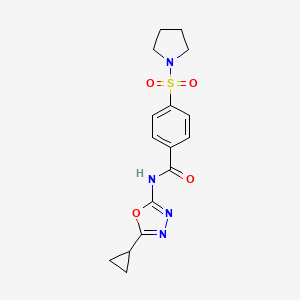
![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)
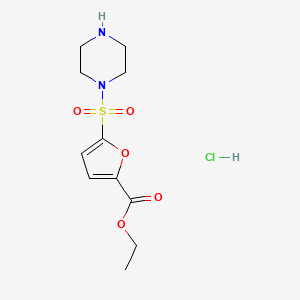
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)
